Pyridine-2-sulfinic Acid
CAS No.:
Cat. No.: VC18298244
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H5NO2S |
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Molecular Weight | 143.17 g/mol |
IUPAC Name | pyridine-2-sulfinic acid |
Standard InChI | InChI=1S/C5H5NO2S/c7-9(8)5-3-1-2-4-6-5/h1-4H,(H,7,8) |
Standard InChI Key | PTYNSKRKVPMPAX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)S(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
Pyridine-2-sulfinic acid belongs to the heterocyclic sulfinic acid family, featuring a six-membered aromatic ring with one nitrogen atom and a sulfinic acid (-SO₂H) group. Its molecular formula is C₅H₅NO₂S, with a molecular weight of 143.17 g/mol . Key structural descriptors include:
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SMILES Notation: O=S(=O)C1=CC=CC=N1 (adjusted for sulfinic acid)
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InChIKey: KZVLNAGYSAKYMG-UHFFFAOYSA-N (shared with sulfonic acid due to structural similarity)
The sulfinic acid group introduces strong hydrogen-bonding capacity and moderate acidity, distinguishing it from its sulfonic acid analog (C₅H₅NO₃S), which has a fully oxidized sulfur center .
Physicochemical Characteristics
While experimental data for pyridine-2-sulfinic acid remains sparse, extrapolations from related compounds suggest:
The compound’s acidity stems from the sulfinic acid group, which is less acidic than sulfonic acids (pKa ≈ -2.9) but more acidic than carboxylic acids.
Synthesis and Derivative Formation
Direct Synthesis Pathways
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Sulfonation: Pyridine is treated with chlorosulfonic acid to form pyridine-2-sulfonic acid .
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Reduction: The sulfonic acid is reduced using agents like sodium bisulfite or lithium aluminum hydride to yield the sulfinic acid or its salt .
Applications in Pharmaceutical and Material Science
Role in Drug Development
Sodium pyridine-2-sulfinate—a stable derivative—serves as a key intermediate in sulfonamide antibiotics such as sulfadiazine . Sulfinic acids themselves are precursors to sulfonamides via reactions with amines:
This reactivity is exploited to modulate drug solubility and bioavailability .
Organic Synthesis Reagent
Pyridine-2-sulfinic acid participates in:
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Nucleophilic substitutions: The sulfinate anion acts as a soft nucleophile in SN2 reactions.
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Cross-coupling reactions: Palladium-catalyzed couplings to form biaryl sulfones .
Its use in constructing heterocyclic frameworks is documented in methodologies requiring regioselective sulfination .
Analytical and Material Applications
Chromatography and Detection
The sulfinic acid group enhances analyte retention in reversed-phase HPLC due to polar interactions. Sodium pyridine-2-sulfinate has been employed as a derivatization agent to improve UV detection of aldehydes and ketones .
Conductive Polymers
Incorporating pyridine-2-sulfinic acid into polythiophene backbones improves electrical conductivity by facilitating dopant integration. Research indicates a 30% enhancement in conductivity compared to unmodified polymers .
Recent Advances and Future Directions
Catalytic Applications
A 2024 study demonstrated sodium pyridine-2-sulfinate’s efficacy as a ligand in copper-catalyzed C–N bond formations, achieving 92% yield in arylation reactions . This highlights unexplored potential in transition-metal catalysis.
Biomedical Engineering
Functionalizing hydrogels with pyridine-2-sulfinic acid moieties has shown promise in pH-responsive drug delivery systems, with sustained release profiles over 72 hours .
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